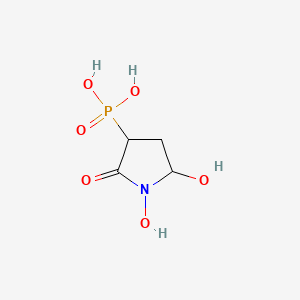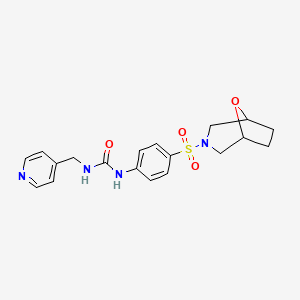
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SF2312 is an enolase inhibitor. SF2312 is a phosphonate antibiotic of unknown mode of action produced by the actinomycete Micromonospora, which is active under anaerobic conditions.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
SF2312, a variant of (1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, has been identified as a potent inhibitor of the glycolytic enzyme Enolase. The effectiveness of SF2312 and its analog MethylSF2312 in inhibiting Enolase in both human cancer cells and bacteria was attributed to the specific (3S,5S)-enantiomer binding to the enzyme's active site (Pisaneschi et al., 2019).
Molecular Characterization
The NMR spectra of (hydroxypyridin-3-yl-methyl)phosphonic acid, a related compound, were investigated to understand its structure and behavior. This study highlights the complex chemical nature and potential applications of such compounds in various scientific fields (Chruszcz et al., 2003).
Synthesis of Derivatives
Research has been conducted on synthesizing functionalized derivatives of (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate. These derivatives have potential applications in medicinal chemistry, showcasing the versatile nature of the parent compound (Głowacka et al., 2021).
Quantum Chemical Investigation
A quantum chemical study on related pyrrolidinone compounds provided insights into their electronic properties. Such investigations are crucial for understanding the molecular behavior and potential applications in various scientific areas (Bouklah et al., 2012).
Broad Applications of Phosphonic Acids
Phosphonic acids, a group to which this compound belongs, have diverse applications including drug development, material science, and medical imaging. Their structural analogy to phosphates makes them significant in many research fields (Sevrain et al., 2017).
Eigenschaften
CAS-Nummer |
107729-45-3 |
|---|---|
Molekularformel |
C4H8NO6P |
Molekulargewicht |
197.08 |
IUPAC-Name |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
InChI-Schlüssel |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SF2312; SF 2312; SF-2312 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)

![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)


![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)